

A Comparative Guide to Bismuth-213 in Targeted Alpha Therapy Clinical Trials

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This guide provides a meta-level comparison of clinical trials involving **Bismuth-213** (^{213}Bi), a promising alpha-emitting radionuclide for targeted cancer therapy. The data presented is synthesized from published clinical trial results and reviews, offering an objective look at its performance against alternative therapies, particularly its parent radionuclide, Actinium-225 (^{225}Ac).

Executive Summary

Targeted Alpha Therapy (TAT) with **Bismuth-213** has been investigated in several clinical trials for various malignancies, including glioblastoma, acute myeloid leukemia (AML), and neuroendocrine tumors (NETs). As a short-lived alpha emitter (half-life of ~46 minutes), ^{213}Bi offers the potential for potent and localized cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissues.^{[1][2]} Clinical studies have demonstrated the feasibility and safety of ^{213}Bi -based radiopharmaceuticals, with some showing encouraging anti-tumor efficacy.^{[3][4][5]} However, its short half-life presents logistical challenges, necessitating on-site generator availability.^{[1][2]} This has led to increased interest in its parent isotope, Actinium-225, which has a longer half-life and a decay cascade that releases four alpha particles.^{[1][2]} This guide will delve into the quantitative data from key clinical trials, outline the experimental protocols, and provide a comparative perspective.

Data Presentation: Bismuth-213 Clinical Trial Outcomes

The following tables summarize the quantitative data from key clinical trials involving **Bismuth-213** across different cancer types.

Table 1: Glioblastoma (GBM)

Targeting Molecule	Patient Population	No. of Patients	Administered Activity (per cycle)	Key Efficacy Outcomes	Key Safety/Toxicity Findings	Reference
²¹³ Bi-DOTA-Substance P	Recurrent GBM	20	1-7 doses of up to 11.2 GBq total	Median OS from first diagnosis: 23.6 months; Median OS after recurrence: 10.9 months; Median PFS: 2.7 months	Well-tolerated with only mild and transient adverse reactions. [6]	[6]
²¹³ Bi-DOTA-Substance P	Recurrent secondary GBM	9	1-6 doses of 0.9-2.3 GBq	Median OS from first diagnosis: 52.3 months; Median OS from initiation of alpha therapy: 16.4 months; Median PFS: 5.8 months	Well-tolerated with mild transient adverse reactions, mainly headaches. [7]	[7]
²¹³ Bi-DOTA-	Critically located gliomas	5	Not specified	Radiation-induced necrosis	No additional neurologic	[8][9]

Substance P	(WHO grades II-IV)	and tumor demarcation observed, enabling subsequent resection.	al deficit; no local or systemic toxicity observed. [8][9]
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Table 2: Acute Myeloid Leukemia (AML)

Targeting Molecule	Patient Population	No. of Patients	Administered Activity	Key Efficacy Outcomes	Key Safety/Toxicity Findings	Reference
²¹³ Bi- Lintuzumab (anti-CD33)	Relapsed/Refractory AML	18 (Phase I)	Up to 37 MBq/kg	Demonstrated safety and anti-tumor effects. [1] [2]	Safe at tested doses.	[1][2]
²¹³ Bi- Lintuzumab (with Cytarabine)	Newly diagnosed or Relapsed/Refractory AML	31 (Phase I/II)	18.5-46.25 MBq/kg	Remissions observed; 24% clinical response in patients receiving ≥37 MBq/kg. [10][11]	MTD: 37 MBq/kg; Dose-limiting toxicity: myelosuppression >35 days. Transient grade 3/4 liver function abnormalities in 16% of patients. [11]	[10][11]

Table 3: Neuroendocrine Tumors (NETs)

Targeting Molecule	Patient Population	No. of Patients	Administered Activity	Key Efficacy Outcomes	Key Safety/Toxicity Findings	Reference
²¹³ Bi-DOTATOC	Progressive advanced NETs refractory to beta-emitters	8	1 GBq (minimal effective dose for partial remission)	Enduring responses observed in all treated patients; induced remission in tumors refractory to beta radiation. [12] [13] [14]	Moderate chronic kidney toxicity; acute hematotoxicity was less pronounced than with preceding beta therapies. [13] [14]	[12] [13] [14]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the tables above.

²¹³Bi-DOTA-Substance P for Glioblastoma

- Objective: To assess the safety and efficacy of targeted alpha therapy with ²¹³Bi-DOTA-Substance P in patients with recurrent glioblastoma.[\[6\]](#)
- Patient Selection: Patients with histologically confirmed recurrent glioblastoma multiforme following standard therapy (surgery, radio- and chemotherapy).[\[6\]](#)
- Methodology:
 - Stereotactic insertion of one or two intracavitary or intratumoral port-a-cath systems.[\[6\]](#)
 - Patients were treated with 1 to 7 doses of ²¹³Bi-DOTA-Substance P in 2-month intervals.[\[6\]](#)

- To assess biodistribution, Gallium-68 (^{68}Ga)-DOTA-Substance P was co-injected with the therapeutic doses for PET/CT imaging.[6]
- Therapeutic response was monitored by performance status and MRI imaging.[6]

^{213}Bi -Lintuzumab for Acute Myeloid Leukemia

- Objective: To determine the maximum tolerated dose (MTD) and anti-leukemic effects of ^{213}Bi -Lintuzumab following partially cytoreductive chemotherapy in patients with AML.[10]
- Patient Selection: Patients with newly diagnosed or relapsed/refractory AML.[11]
- Methodology:
 - Patients received cytarabine at a dose of 200 mg/m² daily by continuous intravenous infusion for 5 days.[10]
 - Within 8 days of completing cytarabine, patients received two to four injections of ^{213}Bi -Lintuzumab over 1 to 2 days.[10]
 - Dose escalation of ^{213}Bi -Lintuzumab was performed, ranging from 18.5 to 46.25 MBq/kg. [10][11]
 - Antileukemic effects and toxicity were monitored.

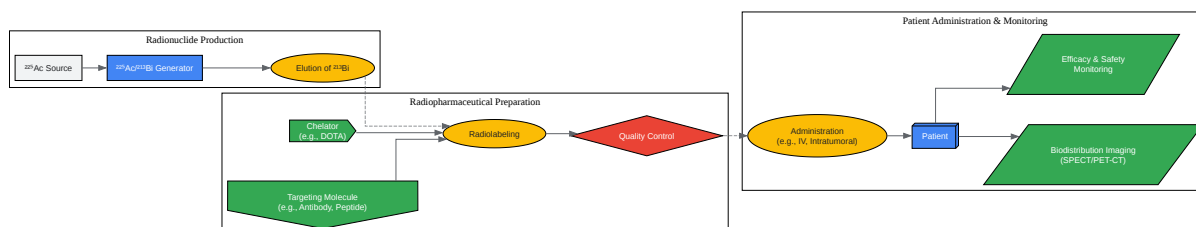
^{213}Bi -DOTATOC for Neuroendocrine Tumors

- Objective: To evaluate the efficacy and safety of ^{213}Bi -DOTATOC in patients with advanced neuroendocrine tumors refractory to beta-emitter therapy.[13][14]
- Patient Selection: Patients with progressive, advanced neuroendocrine liver metastases refractory to treatment with $^{90}\text{Y}/^{177}\text{Lu}$ -DOTATOC.[13][14]
- Methodology:
 - Seven patients were treated with an intra-arterial infusion of ^{213}Bi -DOTATOC for liver metastases, and one patient with bone marrow carcinosis received a systemic infusion. [13][14]

- Biodistribution was evaluated using the 440 keV gamma emission of ^{213}Bi for SPECT imaging.[13][14]
- Radiological response was assessed with contrast-enhanced MRI and ^{68}Ga -DOTATOC-PET/CT.[13][14]
- Hematological, kidney, and endocrine toxicities were assessed according to CTCAE criteria.[13][14]

Mandatory Visualization

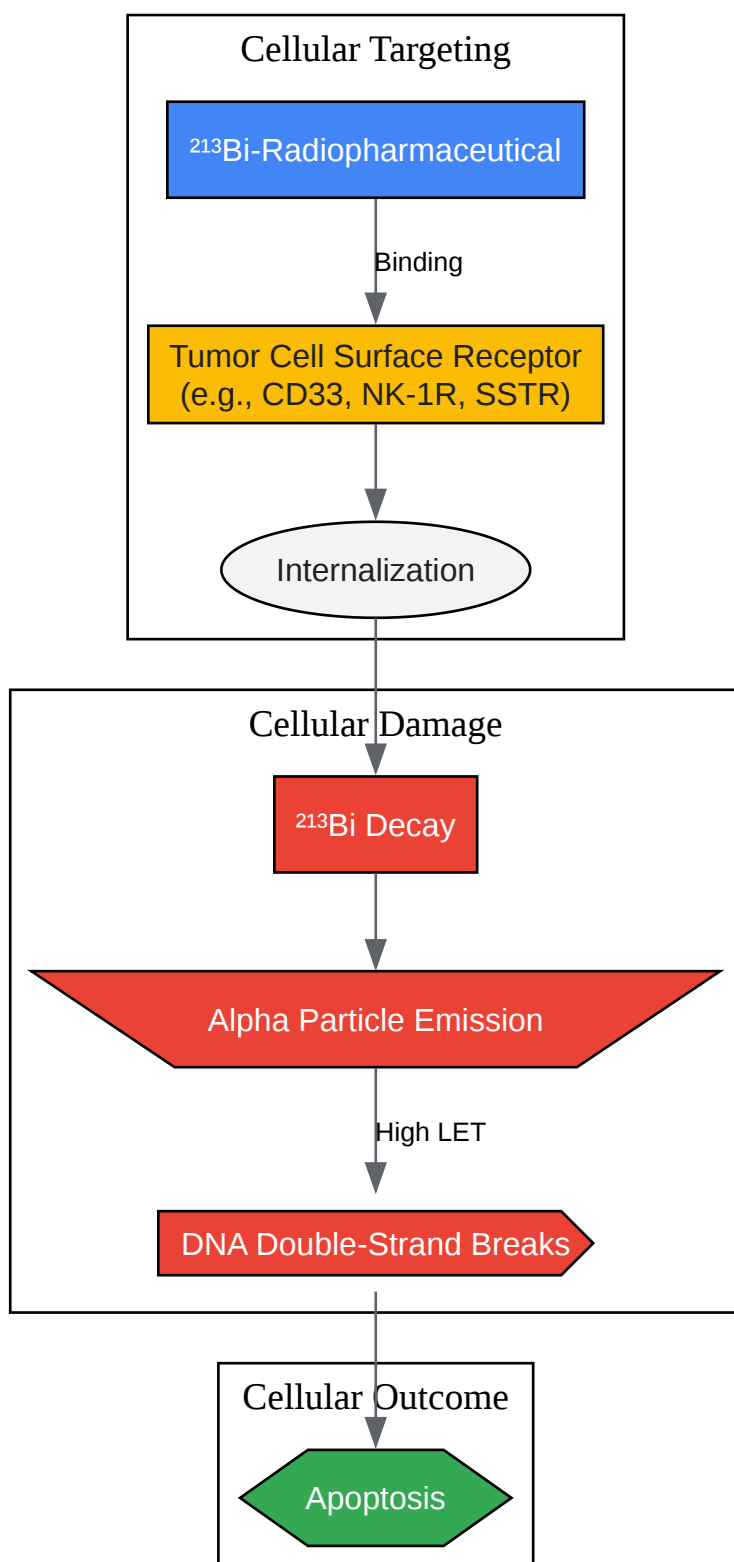
Targeted Alpha Therapy Experimental Workflow



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Caption: Experimental workflow for **Bismuth-213** targeted alpha therapy.

Signaling Pathway of Targeted Alpha Therapy



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Caption: Simplified signaling pathway of **Bismuth-213** targeted alpha therapy.

Comparison with Actinium-225

Actinium-225 (^{225}Ac) is the parent radionuclide of ^{213}Bi and is also being investigated as a therapeutic alpha emitter.[1][2] A key difference is their decay properties. While ^{213}Bi undergoes a single alpha decay, ^{225}Ac has a longer half-life (~10 days) and its decay chain results in the emission of four alpha particles, leading to a higher therapeutic payload per atom of the parent radionuclide.[1]

Studies directly comparing the two are limited, but some insights can be drawn. For instance, in the context of AML, the short half-life of ^{213}Bi was noted as a limitation, which prompted the development of ^{225}Ac -Lintuzumab.[1][2] A phase I trial of ^{225}Ac -Lintuzumab showed anti-leukemic activity at all dose levels, and a subsequent phase I study in combination with low-dose cytarabine demonstrated objective responses in 28% of older patients with untreated AML.[1][2]

In the treatment of glioblastoma, both ^{213}Bi -DOTA-Substance P and ^{225}Ac -DOTA-Substance P have been investigated, with some studies suggesting that the longer half-life of ^{225}Ac might be advantageous for delivering a sufficient radiation dose to tumor cells.[15][16]

Overall, while ^{213}Bi has pioneered the clinical application of targeted alpha therapy, the logistical advantages and higher energy deposition of ^{225}Ac have made it a strong focus for ongoing and future clinical development.[17]

Conclusion

Clinical trials involving **Bismuth-213** have established the principle of targeted alpha therapy as a feasible and potentially effective treatment modality for various cancers. The data from studies on glioblastoma, AML, and neuroendocrine tumors indicate that ^{213}Bi -based radiopharmaceuticals can induce tumor responses, even in heavily pre-treated patient populations. However, the short half-life of ^{213}Bi poses significant logistical challenges. The development of therapies based on its parent radionuclide, Actinium-225, represents a promising evolution of targeted alpha therapy, potentially offering a more potent and logistically favorable approach. Future research, including head-to-head comparative trials, will be crucial to fully elucidate the relative merits of these two important alpha emitters in the clinical setting.

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